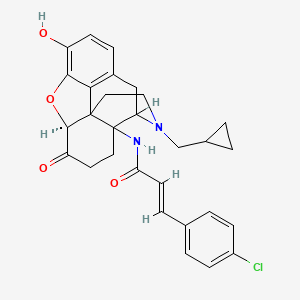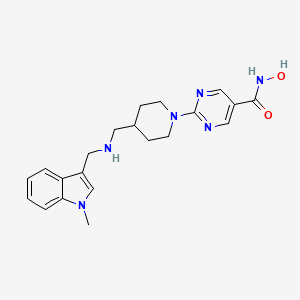
Quisinostat
Vue d'ensemble
Description
Le Quisinostat, également connu sous son code de développement JNJ-26481585, est un candidat médicament expérimental principalement étudié pour son potentiel dans le traitement du cancer. Il s'agit d'un inhibiteur de l'histone désacétylase de deuxième génération présentant une activité antinéoplasique significative. Le this compound est très puissant contre les histones désacétylases de classe I et II, ce qui en fait un candidat prometteur pour diverses applications oncologiques .
Applications De Recherche Scientifique
Chemistry: Quisinostat serves as a valuable tool in studying epigenetic modifications and their impact on gene expression.
Biology: It is used to investigate the role of histone deacetylases in cellular processes and disease mechanisms.
Medicine: this compound is being explored as a therapeutic agent for treating cancers, including glioblastoma, multiple myeloma, and ovarian cancer.
Mécanisme D'action
Mode of Action
Quisinostat inhibits HDAC, leading to an accumulation of highly acetylated histones . This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division, and the induction of tumor cell apoptosis . It has been shown that this compound amplifies HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .
Biochemical Pathways
This compound affects the histone acetylation pathway. By inhibiting HDAC, it increases the acetylation of histones, which leads to changes in chromatin structure and affects gene expression . This can lead to the inhibition of tumor cell division and the induction of apoptosis . It also affects the epithelial to mesenchymal transition pathway by amplifying HDAC-repressed expression of E-cadherin .
Pharmacokinetics
This compound is rapidly absorbed upon oral administration . The maximum plasma concentration (Cmax) and area under the plasma concentration–time curve (AUC) of this compound increase proportionally with dose . It has been found to be a well-tolerated and brain-penetrant molecule .
Result of Action
This compound has a broad spectrum of antitumoral activity . It can induce autophagy in neuroblastoma cells . It has been found to inhibit the growth of multiple glioma stem cell lines and induce histone hyperacetylation, DNA damage, cell death, and cell cycle arrest . It has also been shown to reduce tumor burden in flank and orthotopic models of GBM, and significantly extend survival when administered with radiation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs or radiation. For example, it has been found to be a radiosensitizer in preclinical models of GBM . It has also been shown to hinder the expansion of cells surviving targeted therapy, independently of the cancer types and the resistance mechanism .
Safety and Hazards
Orientations Futures
Quisinostat has shown promise in preclinical studies for the treatment of various cancers . It has been found to be a well-tolerated and brain-penetrant molecule that significantly extends survival when administered in combination with radiation in preclinical models of glioblastoma . Further investigation is required to elucidate the molecular consequences of this compound treatment and its synergistic relationship with radiation-induced DNA damage in glioblastoma stem cells .
Analyse Biochimique
Biochemical Properties
Quisinostat possesses subnanomolar specificity for class I histone deacetylase isoforms, particularly HDAC1 and HDAC2 . It has been shown that HDAC1 is the essential histone deacetylase in glioblastoma .
Cellular Effects
This compound has shown to significantly inhibit the viability, growth, and migration of tumor cells . It can induce apoptosis, pyroptosis, and ferroptosis in tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with histone deacetylases . By inhibiting these enzymes, it affects the acetylation status of histones, thereby influencing gene expression . This can lead to changes in cell behavior, including reduced proliferation and increased cell death .
Temporal Effects in Laboratory Settings
In preclinical models of glioblastoma, this compound has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo . The pharmacokinetic-pharmacodynamic-efficacy relationship was established by correlating free drug concentrations and evidence of target modulation in the brain with survival benefit .
Dosage Effects in Animal Models
The maximum-tolerated dose of this compound in animal models was found to be 12 mg given 3 times weekly . The major dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .
Metabolic Pathways
As a histone deacetylase inhibitor, it is known to influence the acetylation status of histones, which can have wide-ranging effects on cellular metabolism .
Transport and Distribution
This compound is a brain-penetrant molecule . This suggests that it is able to cross the blood-brain barrier, which is a critical factor for drugs intended for the treatment of brain tumors .
Subcellular Localization
As a histone deacetylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Quisinostat est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions ultérieures. La synthèse implique généralement les étapes suivantes :
- Formation du dérivé indole.
- Couplage du dérivé indole avec une partie pipéridine.
- Introduction du groupe acide hydroxamique pour former le composé final.
Méthodes de Production Industrielle : La production industrielle du this compound implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut :
- Assurer un rendement élevé et une pureté des intermédiaires.
- Utiliser des conditions de réaction efficaces pour minimiser les sous-produits.
- Mettre en œuvre des techniques de purification robustes pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le Quisinostat subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité.
Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .
4. Applications de la Recherche Scientifique
Chimie : Le this compound sert d'outil précieux pour étudier les modifications épigénétiques et leur impact sur l'expression des gènes.
Biologie : Il est utilisé pour étudier le rôle des histones désacétylases dans les processus cellulaires et les mécanismes des maladies.
Médecine : Le this compound est étudié comme agent thérapeutique pour le traitement des cancers, notamment le glioblastome, le myélome multiple et le cancer de l'ovaire.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant les histones désacétylases, ce qui conduit à l'accumulation d'histones fortement acétylées. Cela entraîne un remodelage de la chromatine, une inhibition de la transcription des gènes suppresseurs de tumeurs et une induction de l'apoptose des cellules tumorales. Les cibles moléculaires du this compound comprennent les histones désacétylases de classe I, en particulier l'histone désacétylase 1 et l'histone désacétylase 2. En ciblant ces enzymes, le this compound perturbe la régulation épigénétique de l'expression des gènes, inhibant finalement la prolifération et la survie des cellules tumorales .
Comparaison Avec Des Composés Similaires
Le Quisinostat est comparé à d'autres inhibiteurs de l'histone désacétylase tels que le vorinostat, le romidepsin et le panobinostat. Si tous ces composés partagent un mécanisme commun d'inhibition des histones désacétylases, le this compound est unique par sa forte puissance et sa spécificité pour les histones désacétylases de classe I. De plus, la capacité du this compound à pénétrer la barrière hémato-encéphalique et à agir comme un radiosensibilisateur le distingue des autres composés similaires .
Composés Similaires :
- Vorinostat
- Romidepsin
- Panobinostat
Propriétés
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIYAYFNXQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236376 | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875320-29-9 | |
| Record name | Quisinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quisinostat?
A1: this compound exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's inhibition of HDACs affect cellular processes?
A2: By inhibiting HDACs, this compound tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does this compound show selectivity towards specific HDAC isoforms?
A3: While this compound is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of this compound treatment in cancer cells?
A4: In vitro and in vivo studies have shown that this compound treatment can lead to:
- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]
- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]
- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []
- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]
- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]
Q5: Does this compound's effect on the tumor microenvironment contribute to its anticancer activity?
A5: Yes, research indicates that this compound can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, this compound reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




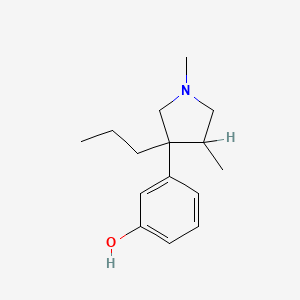

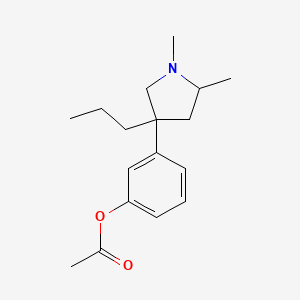
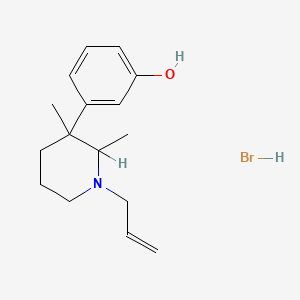
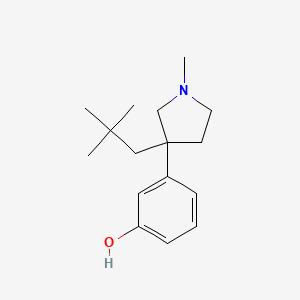
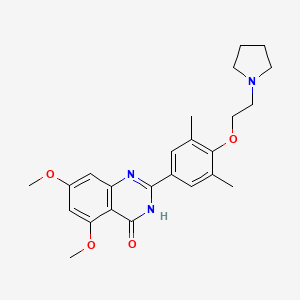
![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
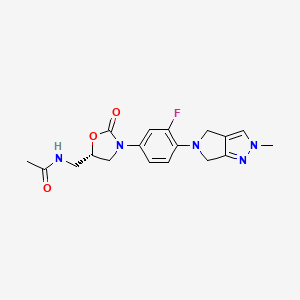
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)
